molecular formula C16H25NO3S B2535720 1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine CAS No. 839681-29-7

1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine

Cat. No.: B2535720
CAS No.: 839681-29-7
M. Wt: 311.44
InChI Key: JSAUPDRYRHEJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring attached to a sulfonyl group, which is further connected to a substituted phenyl ring. The presence of methoxy, methyl, and propan-2-yl groups on the phenyl ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method includes the sulfonylation of 4-methoxy-2-methyl-5-propan-2-ylphenyl with a suitable sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated intermediate is then reacted with piperidine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation and subsequent piperidine coupling reactions. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-2-methylphenyl)sulfonylpiperidine
  • 1-(4-Methoxy-5-propan-2-ylphenyl)sulfonylpiperidine
  • 1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylmorpholine

Uniqueness

1-(4-Methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine stands out due to the specific combination of substituents on the phenyl ring, which imparts unique chemical and biological properties. The presence of both methoxy and propan-2-yl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12(2)14-11-16(13(3)10-15(14)20-4)21(18,19)17-8-6-5-7-9-17/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAUPDRYRHEJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.